REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH:8]1[CH2:17][CH2:16][C:11]2[N:12]=[C:13]([Br:15])[S:14][C:10]=2[CH2:9]1)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[Br:15][C:13]1[S:14][C:10]2[CH2:9][CH:8]([NH2:7])[CH2:17][CH2:16][C:11]=2[N:12]=1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1CC2=C(N=C(S2)Br)CC1)=O
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
was stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the mass was quenched with ice cold water and adjusted pH to 10
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with dichloromethane (3×50 mL)
|
Type
|
WASH
|
Details
|
the combined organics were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The organic volatiles were evaporated under vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC2=C(N1)CCC(C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.36 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |